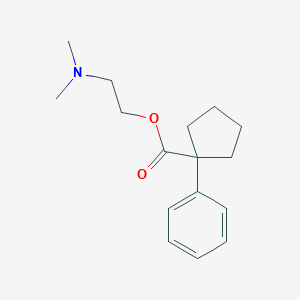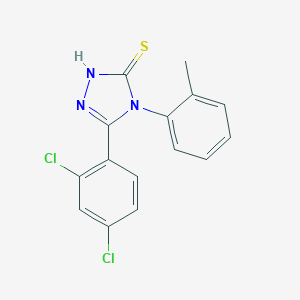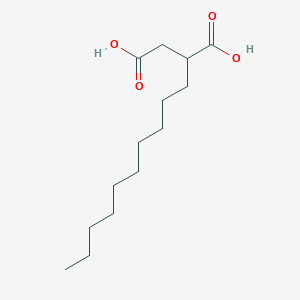
Decyl hydrogen succinate
Übersicht
Beschreibung
Decyl hydrogen succinate, also known as Decyl succinate, is an anionic surfactant . It is a solid substance that is slightly soluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali . It has excellent emulsifying, dispersing, solubilizing, cleansing, wetting, and permeating abilities .
Molecular Structure Analysis
Decyl hydrogen succinate has a molecular formula of C14H26O4 and a molecular weight of 258.35 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
Decyl hydrogen succinate is a solid substance that is slightly soluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali . It has excellent emulsifying, dispersing, solubilizing, cleansing, wetting, and permeating abilities .Wissenschaftliche Forschungsanwendungen
Biomedicine
Application Summary
2-decylbutanedioic acid has potential applications in biomedicine, particularly in the development of drug delivery systems and as a component in deep eutectic solvents (DESs) which have biomedical applications.
Methods of Application
In drug delivery, 2-decylbutanedioic acid can be used to enhance the solubility and bioavailability of drugs. It may be involved in the synthesis of DESs, which are used as carriers for drug molecules due to their solubility enhancement properties.
Results and Outcomes
The use of 2-decylbutanedioic acid in DESs has shown to improve the delivery and efficacy of certain drugs, although specific quantitative data on its effectiveness and outcomes in biomedicine are not detailed in the search results .
Organic Synthesis
Application Summary
This compound finds its application in organic synthesis, possibly as a catalyst or a reactant in the formation of various organic structures.
Methods of Application
It could be involved in reactions as a bifunctional catalyst, aiding in the synthesis of complex organic molecules with improved selectivity and reactivity.
Results and Outcomes
While the exact outcomes and statistical analyses of its use in organic synthesis are not provided, its role is crucial in enhancing reaction efficiencies .
Electrochemistry
Application Summary
In electrochemistry, 2-decylbutanedioic acid may be used in the formulation of electrolytes or as an additive to improve the performance of electrochemical cells.
Methods of Application
It could be incorporated into battery electrolytes or used in the design of fuel cells to enhance conductivity and stability.
Results and Outcomes
The incorporation of this compound in electrochemical applications could lead to improved battery life and efficiency, although specific data is not available .
Drug Delivery
Application Summary
2-decylbutanedioic acid is utilized in the field of drug delivery, particularly in the formulation of nanocrystals and other nanocarriers for targeted drug delivery.
Methods of Application
It may be used to stabilize nanocrystal formulations, enhancing the delivery of poorly soluble drugs.
Results and Outcomes
The use of 2-decylbutanedioic acid in drug delivery systems has shown to increase the bioavailability and therapeutic efficacy of various drugs .
Antimicrobial Agents
Application Summary
The compound has applications as an antimicrobial agent, potentially in the food industry or medical field.
Methods of Application
It could be used as a preservative or as part of formulations designed to inhibit microbial growth.
Results and Outcomes
Studies suggest that 2-decylbutanedioic acid, as part of certain formulations, exhibits antimicrobial properties, although detailed quantitative analyses are not provided .
Nucleic Acid Isolation
Application Summary
In molecular biology, 2-decylbutanedioic acid might be used in the isolation and purification of nucleic acids.
Methods of Application
It could be part of the extraction buffers or solvents that facilitate the separation of nucleic acids from cellular materials.
Surfactant Chemistry
Application Summary
2-decylbutanedioic acid is used in surfactant chemistry, particularly as a dispersing agent, emulsifying agent, and cleansing agent .
Methods of Application
As a surfactant, it can reduce surface tension between two liquids or a liquid and a solid, which is beneficial in formulations that require the mixing of oil and water phases.
Results and Outcomes
The compound’s efficacy as a surfactant has been demonstrated in its ability to improve the stability and homogeneity of emulsions, although specific quantitative data was not detailed in the search results .
Polymer Science
Application Summary
In polymer science, 2-decylbutanedioic acid may be involved in the synthesis of biodegradable polymers due to its carboxylic acid functionality.
Methods of Application
It could be used as a monomer or a cross-linking agent in polymerization reactions to create polymers with desired mechanical and degradation properties.
Results and Outcomes
The introduction of 2-decylbutanedioic acid into polymer chains could result in materials with enhanced biodegradability and strength, suitable for medical and environmental applications .
Green Chemistry
Application Summary
This compound is relevant in green chemistry for the development of environmentally friendly solvents and chemical processes.
Methods of Application
2-decylbutanedioic acid can be a component in the formulation of green solvents, such as deep eutectic solvents, which are alternatives to traditional volatile organic compounds.
Results and Outcomes
The use of this compound in green chemistry practices has shown to reduce the environmental impact of chemical processes, though detailed results are not provided .
Food Industry
Application Summary
2-decylbutanedioic acid has potential applications in the food industry as a food additive, possibly as a flavor enhancer or preservative.
Methods of Application
It could be added to food products to improve taste, texture, or shelf-life, taking advantage of its antimicrobial properties.
Results and Outcomes
While specific outcomes in the food industry are not detailed, the compound’s role in preserving food quality and safety is highlighted .
Cosmetic Chemistry
Application Summary
In cosmetic chemistry, 2-decylbutanedioic acid may be used in the formulation of skincare products due to its potential moisturizing and pH-regulating properties.
Methods of Application
It could be incorporated into creams, lotions, or serums to enhance skin hydration and maintain the product’s pH balance.
Results and Outcomes
The inclusion of this compound in cosmetic formulations is reported to improve skin feel and product stability, although quantitative data is not specified .
Environmental Science
Application Summary
2-decylbutanedioic acid is studied in environmental science for its role in bioremediation processes and as an eco-friendly alternative to harsh chemicals.
Methods of Application
It may be utilized in the treatment of wastewater or soil, aiding in the breakdown of pollutants and enhancing microbial degradation.
Results and Outcomes
The application of 2-decylbutanedioic acid in environmental cleanup efforts has shown promise, contributing to the reduction of pollution levels, with specific data not detailed .
These additional applications demonstrate the versatility of 2-decylbutanedioic acid in a wide range of scientific and industrial fields, contributing to advancements in technology and sustainability. For precise quantitative data and detailed statistical analyses, direct access to specialized scientific literature and studies would be necessary.
Advanced Material Synthesis
Application Summary
2-decylbutanedioic acid is used in the synthesis of advanced materials, particularly in the creation of novel compounds with unique properties for industrial applications.
Methods of Application
It may be employed in the formation of new materials through reactions like Friedel-Crafts alkylation and acylation, Diels-Alder cycloaddition, and addition of organometallic reagents to aldehydes, ketones, and carboxylic acid derivatives.
Results and Outcomes
The use of 2-decylbutanedioic acid in material synthesis has led to the development of materials with improved characteristics, such as enhanced durability or specific reactivity, although the detailed quantitative data is not provided .
Nucleic Acid Chemistry
Application Summary
This compound plays a role in nucleic acid chemistry, where it could be involved in the modification of DNA/RNA structures or in the development of nucleic acid analogues for therapeutic applications.
Methods of Application
2-decylbutanedioic acid might be used to create modified nucleic acid structures that have improved stability or functionality, aiding in the development of antisense-based therapies or in the synthesis of DNA/RNA analogues.
Results and Outcomes
The incorporation of 2-decylbutanedioic acid into nucleic acid analogues has the potential to enhance their therapeutic properties, such as increased nuclease resistance or improved cell penetration, though specific outcomes are not detailed .
Environmental Remediation
Application Summary
2-decylbutanedioic acid is investigated for its use in environmental remediation, particularly in the treatment and detoxification of pollutants.
Methods of Application
It may be utilized in processes aimed at breaking down environmental contaminants, possibly acting as a chelating agent or participating in biodegradation pathways.
Results and Outcomes
The application of this compound in environmental cleanup has shown potential in reducing the levels of certain pollutants, contributing to a cleaner environment, although detailed results are not provided .
Safety And Hazards
Decyl hydrogen succinate in its solid form is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It can produce harmful products of combustion such as CO and CO2 . Contact with strong oxidants can cause it to burn . It may also be hazardous to the environment, and special attention should be given to water bodies .
Eigenschaften
IUPAC Name |
2-decylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFYPFLCEFLXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948140 | |
| Record name | 2-Decylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl hydrogen succinate | |
CAS RN |
2530-33-8 | |
| Record name | 2-Decylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
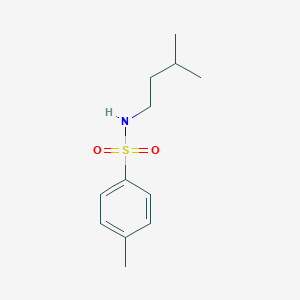
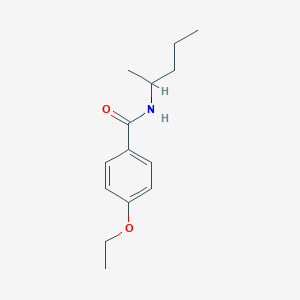
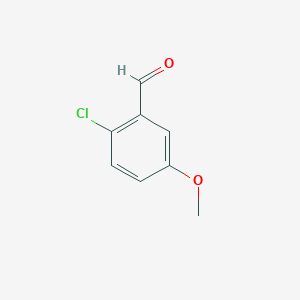
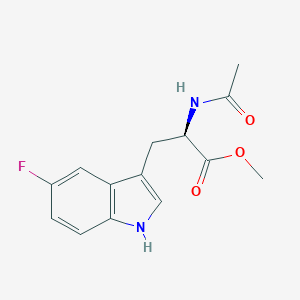
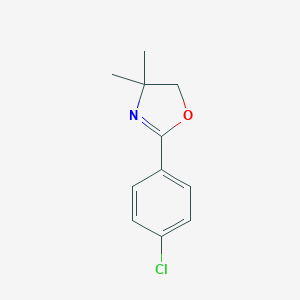
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
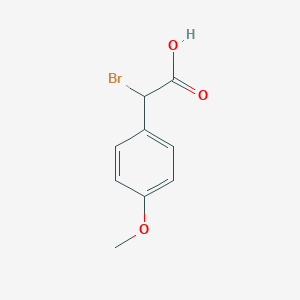
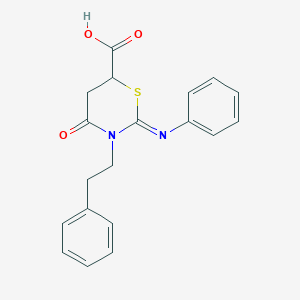
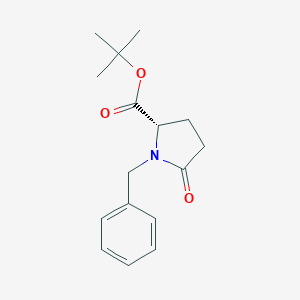
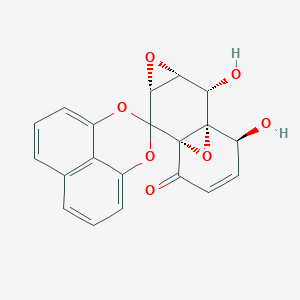
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
